![molecular formula C18H16N4O3S B2483018 N-(3-acetamidophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide CAS No. 894007-86-4](/img/structure/B2483018.png)
N-(3-acetamidophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The continuous search for new effective drugs has led to the exploration of derivatives of heterocyclic compounds, like 1,2,4-triazol, due to their synthetic and pharmacological potential. These compounds have been studied for their physical, physico-chemical, and biological properties, aiming to minimize toxicity and enhance efficacy in medical applications, excluding drug use and dosage considerations (Chalenko et al., 2019).
Synthesis Analysis
The synthesis of related compounds often involves stages such as alkylation and Paal-Knorr condensation to introduce various functional groups, leading to a variety of derivatives with potential biological activities. For instance, pyroline derivatives of acetamides have been synthesized from N-aryl-substituted α-chloroacetamides and studied for their anti-exudative activity (Chalenko et al., 2019).
Molecular Structure Analysis
Crystal structure analyses of similar compounds reveal that these molecules often have folded conformations stabilized by intramolecular hydrogen bonding. Such studies help in understanding the geometric and electronic factors influencing the biological activity of these compounds (Subasri et al., 2016).
Chemical Reactions and Properties
Research into the chemical reactivity of related compounds includes exploring their ability to undergo various chemical reactions, such as conjugate addition and aromatization, leading to the formation of furanacetamide derivatives with potential biological activity (Gabriele et al., 2006).
Physical Properties Analysis
The physical properties, including solubility, melting points, and stability, are crucial for determining the suitability of these compounds for further development as therapeutic agents. The analysis of these properties is often carried out alongside the synthesis to guide the optimization of pharmacokinetic and pharmacodynamic profiles.
Chemical Properties Analysis
Chemical properties, such as reactivity towards different substrates, stability under various conditions, and the ability to form specific interactions with biological targets, are fundamental to the design of new drugs. Studies on related compounds have shown that modifications to the molecular structure can significantly impact their biological activity and drug-likeness (Shukla et al., 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Potential
Synthesis and Biological Activity : Derivatives of N-(3-acetamidophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide have been synthesized, with one study focusing on the creation of pyrolin derivatives possessing antiexudative properties. These compounds were tested in animal models, showing significant antiexudative activity compared to reference drugs like diclophenac natrium (Chalenko et al., 2019).
Antimicrobial and Anticancer Properties : Another research investigated the antimicrobial activity of new compounds involving similar structures against various bacterial and fungal strains. Furthermore, some derivatives were found to possess potent anticancer properties, particularly against leukemia cell lines (El-Shehry, El‐Hag, & Ewies, 2020).
Potential in Treating Cognitive Disorders : A compound structurally related to N-(3-acetamidophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide, identified as CEP-26401 (irdabisant), demonstrated potential for the treatment of attentional and cognitive disorders. This compound showed selectivity and affinity for human and rat histamine H3 receptors (Hudkins et al., 2011).
Anti-tuberculosis Activity : Further studies have delved into the anti-tuberculosis potential of related N-furan-2-ylmethyl acetamide derivatives, demonstrating the compounds' effectiveness against tuberculosis strains (Bai et al., 2011).
Eigenschaften
IUPAC Name |
N-(3-acetamidophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-12(23)19-13-4-2-5-14(10-13)20-17(24)11-26-18-8-7-15(21-22-18)16-6-3-9-25-16/h2-10H,11H2,1H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFDFBQBTLTLNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetamidophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

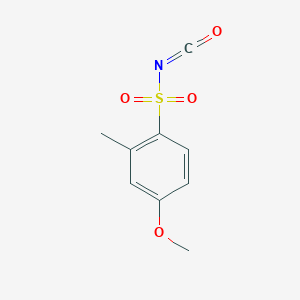
![1-Ethyl-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2482936.png)
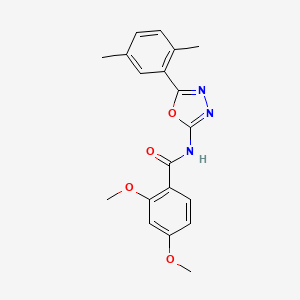

![3-(2-chloro-6-fluorophenyl)-5-methyl-4-[({[(E)-(3-nitrophenyl)methylidene]amino}oxy)carbonyl]isoxazole](/img/structure/B2482939.png)
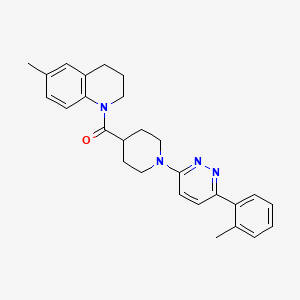
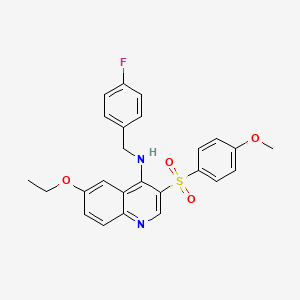
![5-methyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2482946.png)
![N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B2482948.png)
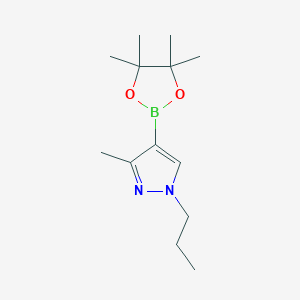
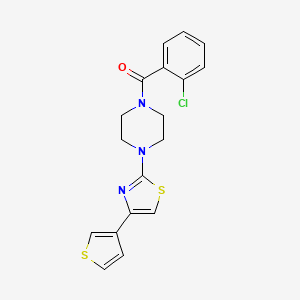
![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate](/img/no-structure.png)

![Ethyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2482958.png)